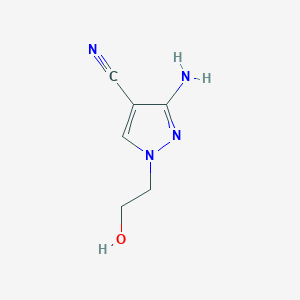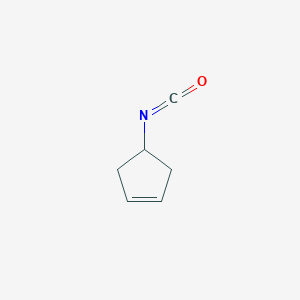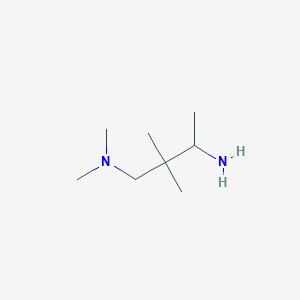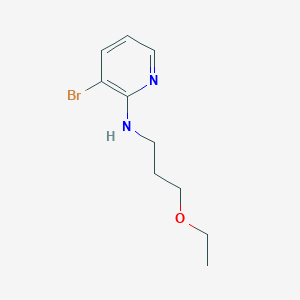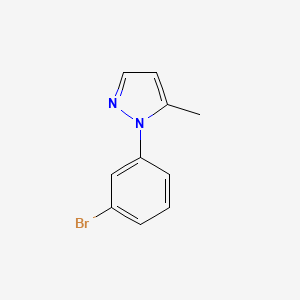
1-(3-Bromophenyl)-5-methyl-1H-pyrazol
Übersicht
Beschreibung
1-(3-Bromophenyl)-5-methyl-1H-pyrazole, also known as 3-bromo-5-methylpyrazole, is a heterocyclic organic compound with the chemical formula C7H7BrN2. It is a colorless solid that is insoluble in water, but soluble in organic solvents. It is a versatile building block for organic synthesis and has a wide range of applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Pharmakokinetik und Metaboliten-Identifizierung
Die Verbindung wurde auf ihre pharmakokinetischen Eigenschaften untersucht, insbesondere im Zusammenhang mit Herz-Kreislauf-Erkrankungen wie Arrhythmien. Eine Studie beschrieb die pharmakokinetische Charakterisierung von 1-(3-Bromophenyl)-5-methyl-1H-pyrazol-Derivaten sowie die Identifizierung ihrer Metaboliten bei Ratten. Die Forschung verwendete UHPLC-MS/MS-Methoden, um die Verbindung im Rattenplasma zu quantifizieren, was Einblicke in ihre Absorption und ihren Metabolismus lieferte .
Entwicklung eines Antiarrhythmika
Aufgrund ihres pharmakokinetischen Profils ist diese Verbindung ein Kandidat für die Entwicklung von Antiarrhythmika. Die Fähigkeit der Verbindung, metabolischen Veränderungen zu unterliegen, macht sie zu einem potenziellen Gerüst für die Entwicklung von Medikamenten, die im Körper effektiv metabolisiert werden können, was für die Behandlung von Arrhythmien entscheidend ist .
Synthese und Strukturanalyse
Forscher haben Derivate von this compound synthetisiert und ihre Kristallstrukturen analysiert. Solche Studien sind grundlegend für das Verständnis des chemischen Verhaltens der Verbindung und ihres Potenzials als Pharmakophor. Die kristallographische Analyse bietet eine Grundlage für weitere computergestützte Modellierungs- und Wirkstoffdesign-Bemühungen .
Dichtefunktionaltheorie (DFT)-Studien
Die Verbindung war Gegenstand von DFT-Studien, um ihre elektronische Struktur zu verstehen. Diese Studien sind unerlässlich, um die Reaktivität und Wechselwirkung mit biologischen Zielmolekülen vorherzusagen. Die HOMO-LUMO-Lücke und das molekulare elektrostatische Potential, die aus DFT-Berechnungen abgeleitet werden, können die Entwicklung neuer Verbindungen mit gewünschten biologischen Aktivitäten unterstützen .
Antifungalaktivitäts-Screening
Derivate dieser Verbindung wurden auf ihre antifungale Aktivität gegen bestimmte Pilzstämme getestet. Obwohl die Aktivität moderat war, sind solche Screenings wertvoll, um neue Antimykotika zu identifizieren, insbesondere angesichts der wachsenden Besorgnis über Antimykotika-Resistenzen .
Bewertung der antimikrobiellen Aktivität
Während die Verbindung keine signifikanten Wirkungen gegen bestimmte Bakterienstämme zeigte, ist die Bewertung ihrer antimikrobiellen Aktivität entscheidend. Sie hilft bei der Bestimmung des Aktivitätsbereichs und des potenziellen Einsatzes bei der Bekämpfung bakterieller Infektionen .
Ligand für Übergangsmetallkomplexe
Pyrazolderivate sind dafür bekannt, als chelatisierende Liganden zu wirken. Die Bromphenylgruppe in der Verbindung könnte potenziell ihre Fähigkeit verbessern, stabile Komplexe mit Übergangsmetallen zu bilden, was in der Koordinationschemie und der Entwicklung katalytischer Systeme nützlich ist .
In-Silico-Metaboliten-Vorhersage
Die Metaboliten der Verbindung wurden mithilfe von in-silico-Methoden vorhergesagt, die für die Wirkstoffforschung von Bedeutung sind. Solche Vorhersagen können helfen, die Biotransformation der Verbindung zu verstehen und Derivate mit verbesserten pharmakokinetischen Profilen zu entwickeln .
Safety and Hazards
Safety data sheets provide information about the potential hazards of a compound and the necessary safety precautions. The compound “1-(3-Bromophenyl)-5-methyl-1H-pyrazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
It’s known that the compound can undergo various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, potentially altering its interaction with its targets .
Biochemical Pathways
It’s plausible that the compound could influence several pathways due to its potential interactions with various biological targets .
Pharmacokinetics
A study on a similar compound, 1-(3’-bromophenyl)-heliamine, showed that it reached a maximum concentration (cmax) of 56865 ± 12214 ng/mL in rat plasma 100 ± 045 h after oral administration . This suggests that 1-(3-Bromophenyl)-5-methyl-1H-pyrazole might also have favorable bioavailability.
Result of Action
The compound’s potential interactions with various biological targets could lead to a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole . For instance, factors such as pH, temperature, and the presence of other molecules could affect the compound’s reactivity and its interactions with its targets .
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-5-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-8-5-6-12-13(8)10-4-2-3-9(11)7-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKRUOCNOJWGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260787-69-6 | |
| Record name | 1-(3-bromophenyl)-5-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-(Azidomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1524521.png)




![Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride](/img/structure/B1524530.png)
